

Application Note: Quantification of Linalool Oxide in Fruit and Beverage Samples

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Compound of Interest

Compound Name: Linalool oxide

Cat. No.: B106662

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Introduction

Linalool oxide is a naturally occurring monoterpene that significantly contributes to the aromatic profile of a wide variety of fruits and beverages. It imparts characteristic floral and tea-like notes, influencing the overall sensory experience for the consumer. The accurate quantification of **linalool oxide** is crucial for quality control, flavor profiling, and authenticity assessment in the food and beverage industry. **Linalool oxide** exists in two primary structural forms: a five-membered furan-like ring structure (furanoid) and a six-membered pyran-like structure (pyranoid), with each existing as cis- and trans-isomers.[1] The furanoid form is the most common and is often associated with a black tea aroma, while the pyranoid form is more floral.[1][2] This application note provides a detailed protocol for the quantification of **linalool oxide** in fruit and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental

Principle

This method utilizes the sensitivity and selectivity of HS-SPME-GC-MS for the analysis of volatile and semi-volatile organic compounds.[3][4][5] In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including **linalool oxide**, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas

chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer.

Materials and Reagents

- Samples: Fruit juices, beverages
- Standards: **Linalool oxide** (furanoid cis- and trans-, pyranoid cis- and trans- isomers), internal standard (e.g., 4-methyl-2-pentanol or deuterated linalool)
- Reagents: Sodium chloride (NaCl), ultrapure water
- Consumables: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation

- Gas Chromatograph with a Mass Selective Detector (GC-MS)
- SPME Autosampler
- Capillary Column: e.g., DB-WAX or equivalent polar column (30 m x 0.25 mm i.d., 0.25 μm film thickness)

Protocol: HS-SPME-GC-MS Analysis

- Sample Preparation:
 - Pipette 5 mL of the fruit juice or beverage sample into a 20 mL headspace vial.
 - Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds.
 - Spike the sample with a known concentration of the internal standard.
- HS-SPME Extraction:
 - Place the vial in the autosampler tray.

- Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration of the volatile compounds in the headspace.
- Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C to adsorb the analytes.
- GC-MS Analysis:
 - Injector: Transfer the SPME fiber to the GC injector set at 250°C for thermal desorption for 5 minutes in splitless mode.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature of 40°C, hold for 2 minutes.
 - Ramp to 180°C at a rate of 5°C/min.
 - Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.
 - Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.
 - Acquire data in both full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification.
 - SIM ions for **linalool oxide** (furanoid): m/z 94, 119, 137, 155.
- Quantification:
 - Create a calibration curve using standard solutions of **linalool oxide** isomers at various concentrations, each containing the same concentration of the internal standard.
 - Plot the ratio of the peak area of the **linalool oxide** isomer to the peak area of the internal standard against the concentration of the **linalool oxide** isomer.

- Determine the concentration of **linalool oxide** in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The following table summarizes typical concentration ranges of **linalool oxide** found in various fruit and beverage samples from literature. These values can be used as a reference for expected concentrations.

Sample	Linalool Oxide Isomer(s)	Concentration Range (ppm)	Reference
Apricot Flavors	Furanoid	Up to 5,000	[1]
Nectarine Flavors	Furanoid	~2,000	[1]
Grapefruit Flavors	Furanoid	500 - 1,000	[1]
Grape Flavors (Muscat)	Furanoid	Up to 1,000	[1]
Blueberry Flavors	Furanoid	~1,000	[1]
Black Currant Flavors	Furanoid	~500	[1]
Raspberry Flavors	Furanoid	100 - 500	[1]
Cranberry Flavors	Furanoid	~200	[1]
Lychee Flavors	Furanoid	~200	[1]
Mango Flavors	Furanoid	Starting at 100	[1]
Blackberry Flavors	Furanoid	~100	[1]
Lemon/Lime Flavors	Furanoid	~100	[1]
Orange/Tangerine Flavors	Furanoid	20 - 50	[1]
Pineapple Flavors	Furanoid	~50	[1]
Strawberry Flavors	Furanoid	~50	[1]
Apple Flavors	Furanoid	~50	[1]
Guava Flavors	Furanoid	~20	[1]
Lime Flavors	Furanoid	~10	[1]
Foshou Fruit Peel	cis-Linalool oxide	0.041% (relative content)	[6]
Foshou Fruit Pulp	cis-Linalool oxide	0.366% (relative content)	[6]

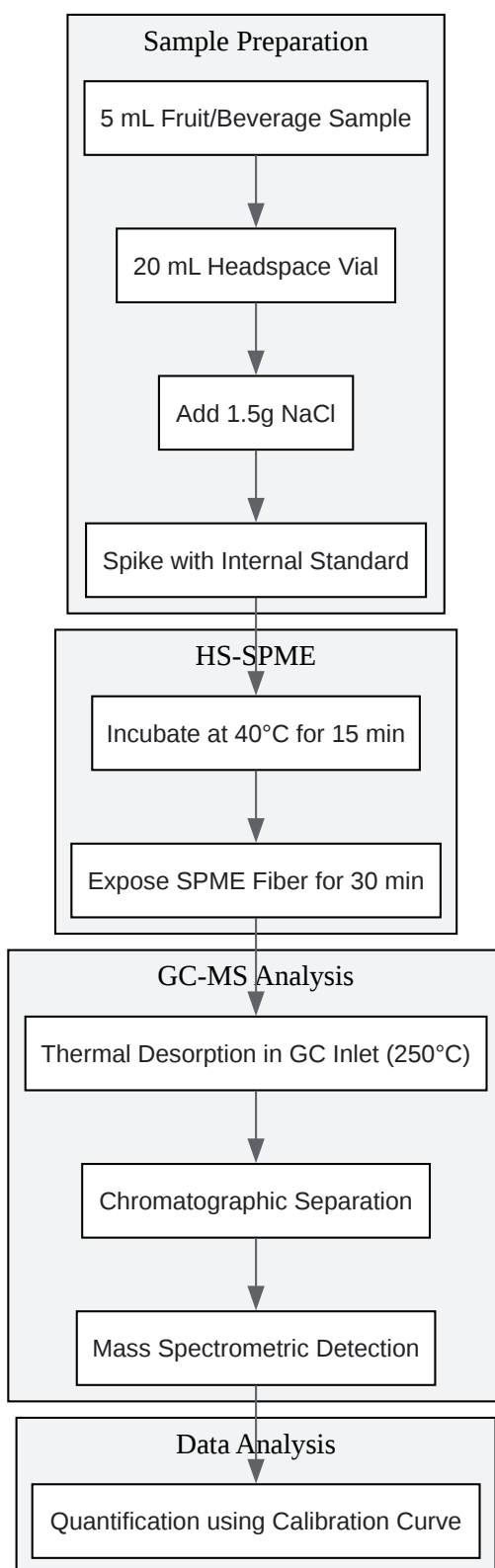
Tea

Furanoid & Pyranoid

Varies

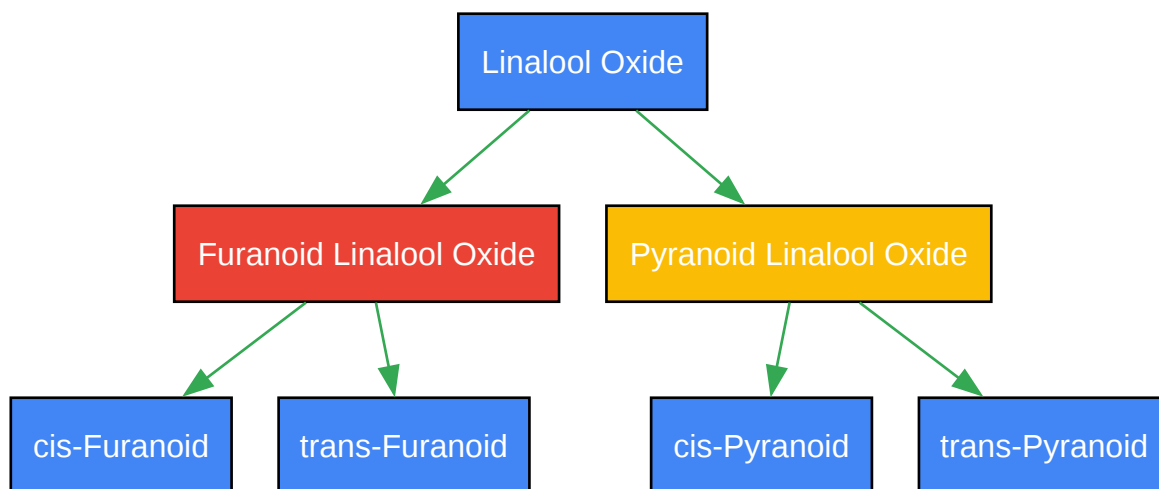
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Visualizations



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Caption: Experimental workflow for the quantification of **linalool oxide**.



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Caption: Isomeric forms of **linalool oxide**.

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